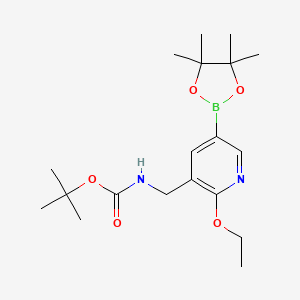
4-(3-Aminophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)-2-hydroxypyridine, 95% is an organic compound belonging to the class of pyridines. It is a white crystalline solid with a melting point of 147-150°C, and is soluble in water and ethanol. The compound has a molecular weight of 189.17 g/mol, and its molecular formula is C8H9NO2. 4-(3-Aminophenyl)-2-hydroxypyridine is a common reagent used in organic synthesis and has a wide range of applications in the fields of materials science, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(3-Aminophenyl)-2-hydroxypyridine has been widely used in scientific research for various purposes. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer drugs and anti-inflammatory agents. It has also been used as a reagent in the synthesis of dyes and pigments, as well as in the preparation of polymeric materials. Furthermore, it has been used as a catalyst for the oxidation of alcohols and amines.
Mécanisme D'action
4-(3-Aminophenyl)-2-hydroxypyridine is an electron-rich aromatic compound that can act as a nucleophile in organic reactions. It can react with electrophiles such as alkyl halides and aldehydes to form new carbon-carbon bonds. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring acts as a nucleophile and attacks the electrophile.
Biochemical and Physiological Effects
4-(3-Aminophenyl)-2-hydroxypyridine has been found to have a variety of biochemical and physiological effects. It has been found to have a strong antioxidant activity, as well as anti-inflammatory and anti-microbial properties. It has also been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have a protective effect on the liver and kidneys, as well as a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Aminophenyl)-2-hydroxypyridine is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, its availability, and its ease of use. Its limitations include its instability in the presence of light, heat, and air, as well as its limited solubility in some solvents.
Orientations Futures
The potential future directions for 4-(3-Aminophenyl)-2-hydroxypyridine include further exploration of its biochemical and physiological effects, as well as its potential applications in the fields of materials science, biochemistry, and pharmacology. Additionally, further research could be done on its ability to act as a catalyst in organic reactions, as well as its potential use in the synthesis of new drugs and materials. Finally, further research could be done on its potential use as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
4-(3-Aminophenyl)-2-hydroxypyridine can be synthesized by the reaction of 4-chloro-3-nitrophenol with ammonium acetate in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The product is then isolated by precipitation with ethanol and filtered. The final product is then purified by recrystallization.
Propriétés
IUPAC Name |
4-(3-aminophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNJFZUDHITSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629730 |
Source


|
| Record name | 4-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937689-28-6 |
Source


|
| Record name | 4-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)


